REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[CH:11]1([N:14]2[CH:18]=[CH:17][CH:16]=[CH:15]2)[CH2:13][CH2:12]1.[OH-].[Na+]>>[CH:11]1([N:14]2[CH:18]=[CH:17][CH:16]=[C:15]2[CH:9]=[O:10])[CH2:13][CH2:12]1 |f:3.4|
|
Name
|
|
Quantity
|
44.46 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
46.46 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C=CC=C1
|
Name
|
|
Quantity
|
336 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
with cooling with ice
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The mixture solution was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified through silica gel column chromatography (Biotage [SiO2, 75+M]) with a hexane/ethyl acetate developer system
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |